5-(2-Hydroxyethyl)benzofurazan
Description
5-(2-Hydroxyethyl)benzofurazan is a benzofurazan derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position of the fused benzofurazan ring system. Benzofurazans (benzofurazan N-oxides) are heterocyclic compounds with a fused benzene and furazan (1,2,5-oxadiazole) ring, known for their diverse pharmacological and industrial applications, including antiviral, antibacterial, and fluorescence properties .
Synthesis: The compound is synthesized via N-alkylation of 5-substituted pyrimidine derivatives. Method A, which involves activating the N-anionic form of the precursor, is more efficient than silylation-based approaches (Method B) . Key intermediates include 5-(2-acetoxyethyl)pyrimidin-2,4-dione, which undergoes deprotection to yield the hydroxyethyl-substituted product .
Properties
CAS No. |
136080-71-2 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2 |
InChI Key |
KMVJWUAQQDKTAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C=C1CCO |
Canonical SMILES |
C1=CC2=NON=C2C=C1CCO |
Synonyms |
2,1,3-Benzoxadiazole-5-ethanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Electronic Effects :
- The hydroxyethyl group in this compound is electron-donating (Hammett σ < 0), enhancing nucleophilicity and solubility compared to electron-withdrawing groups like bromoethyl (σ > 0) in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran . This difference impacts reactivity in S-conjugation reactions (e.g., peptide coupling) and pharmacokinetics .
- Halogenated analogs (e.g., 5-bromo derivatives) exhibit reduced solubility but improved membrane permeability, critical for antiviral activity .
Positional Effects: Substituents at C5 (e.g., hydroxyethyl) favor interactions with biological targets via hydrogen bonding, as seen in anti-influenza compounds . In contrast, C4-substituted benzofurazans (e.g., -CN) may sterically hinder binding to viral proteins. Quinoxaline dioxides derived from benzofuroxans require specific substituent patterns (e.g., electron-donating groups) for antibacterial efficacy .
Synthetic Efficiency: Zeolite-catalyzed reactions for quinoxaline dioxides yield higher regioselectivity compared to traditional silica gel methods . N-Anionic alkylation (Method A) outperforms silylation (Method B) for introducing hydroxyethyl groups, with yields >70% .
Physicochemical Properties
- Solubility : The hydroxyethyl group increases aqueous solubility (logP ~1.2) compared to bromoethyl (logP ~2.8) or methoxy (logP ~2.5) analogs, making it suitable for hydrophilic formulations .
- Stability : Bromoethyl derivatives are prone to hydrolysis under basic conditions, whereas hydroxyethyl analogs are stable in physiological pH ranges .
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